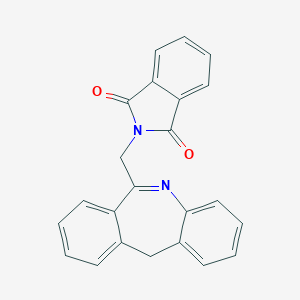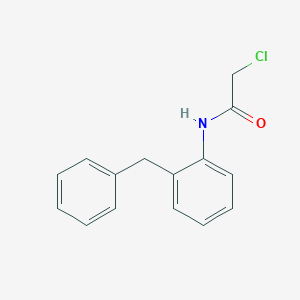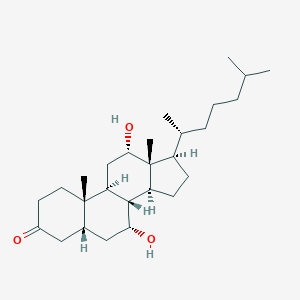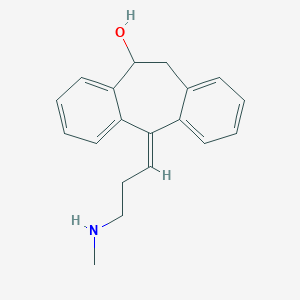
10-ヒドロキシノルトリプチリン
説明
10-Hydroxynortriptyline, also known as 10-Hydroxynortriptyline, is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
The exact mass of the compound 10-Hydroxynortriptyline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 10-Hydroxynortriptyline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Hydroxynortriptyline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗うつ薬の代謝と効力
10-ヒドロキシノルトリプチリン: は、三環系抗うつ薬ノルトリプチリンの主要な代謝物です。ノルトリプチリンの代謝における役割と、薬物の抗うつ効果への貢献について研究されています。 この化合物は、ノルエピネフリンの取り込みを阻害するノルトリプチリンの約半分の効力を持ち、ノルトリプチリンの全体的な治療効果に貢献している可能性を示唆しています .
高齢者の薬物動態
高齢者の10-ヒドロキシノルトリプチリンの薬物動態に関する研究が行われています。これは、薬物の代謝と副作用が、この年齢層で大きく異なる可能性があるため、特に重要です。 研究によると、高齢者の薬物動態には、時間の経過とともに個体差がほとんど見られないことが示されており、これは適切な投与量を決定するために重要です .
抗コリン作用の副作用
血液中の10-ヒドロキシノルトリプチリンのレベルは、患者の抗コリン作用の副作用の重症度と関連付けられています。 この代謝物のレベルが高いと、抗コリン作用の副作用が少なくなることが示されており、これは三環系抗うつ薬でよく見られ、特に高齢者では問題になる可能性があります .
神経薬理学と薬物相互作用
10-ヒドロキシノルトリプチリン: は、神経薬理学の文脈において、他の薬物との相互作用とその神経系への影響を理解するために研究されてきました。 この研究は、特に複数の薬剤を服用している患者にとって、より安全で効果的な治療レジメンを開発するために不可欠です .
立体特異的ヒドロキシル化
この化合物は、ノルトリプチリンの立体特異的ヒドロキシル化によって生成されます。このプロセスは、多型性のあるシトクロムP450酵素CYP2D6によって媒介されます。 このプロセスを理解することは、個人化医療にとって重要であり、この酵素の変異は薬物反応と毒性に影響を与える可能性があります .
うつ病治療における役割
最後に、10-ヒドロキシノルトリプチリンは、うつ病の治療における直接的な役割について評価されてきました。 ノルエピネフリンやセロトニンなどの神経伝達物質系への影響は、うつ症状の軽減にどのように貢献しているかを理解する上で特に興味深いものです .
作用機序
10-Hydroxynortriptyline, also known as cis-10-Hydroxy Nortriptyline, is a major active metabolite of the tricyclic antidepressant Nortriptyline . This compound plays a significant role in the therapeutic effects of Nortriptyline and has been the subject of extensive research.
Target of Action
10-Hydroxynortriptyline primarily targets the neuronal cell membranes where it inhibits the reuptake of serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, enhancing neurotransmission .
Mode of Action
The compound interacts with its targets by binding to the serotonin and norepinephrine transporters on the neuronal cell membranes, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, which enhances neurotransmission and ultimately leads to improved mood .
Biochemical Pathways
10-Hydroxynortriptyline affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing the neurotransmission process . The downstream effects include mood elevation and relief from depressive symptoms .
Pharmacokinetics
The pharmacokinetics of 10-Hydroxynortriptyline involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a metabolite of Nortriptyline, produced through the hydroxylation process involving the cytochrome P450 enzyme, specifically CYP2D6 . The trans form of 10-Hydroxynortriptyline is higher in potency and is the most frequently found in the plasma .
Result of Action
The molecular and cellular effects of 10-Hydroxynortriptyline’s action primarily involve the enhancement of serotonin and norepinephrine neurotransmission. This results in mood elevation and relief from depressive symptoms . It’s worth noting that the compound’s anticholinergic effects are less potent than those of Nortriptyline .
Action Environment
The action, efficacy, and stability of 10-Hydroxynortriptyline can be influenced by various environmental factors. For instance, genetic polymorphisms, specifically in the CYP2D6 enzyme, can affect the metabolism of Nortriptyline to 10-Hydroxynortriptyline . This can lead to interindividual differences in drug response .
生化学分析
Biochemical Properties
10-Hydroxynortriptyline interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the uptake of norepinephrine (NE) in vitro, with about half the potency of nortriptyline . This interaction with norepinephrine transporters can influence various biochemical reactions within the cell .
Cellular Effects
The effects of 10-Hydroxynortriptyline on cells are largely related to its influence on norepinephrine uptake. By inhibiting this process, 10-Hydroxynortriptyline can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 10-Hydroxynortriptyline exerts its effects primarily through its interactions with norepinephrine transporters. By inhibiting the reuptake of norepinephrine, it can influence the concentration of this neurotransmitter in the synaptic cleft and thus impact neuronal signaling .
Metabolic Pathways
10-Hydroxynortriptyline is involved in the metabolic pathways of nortriptyline. It is produced through the hydroxylation of nortriptyline, a process that involves various enzymes .
Subcellular Localization
Given its role in inhibiting norepinephrine uptake, it is likely to be found in areas of the cell where norepinephrine transporters are present .
特性
IUPAC Name |
(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGXZGJKNUNLHK-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74853-74-0 (maleate[1:1]) | |
| Record name | 10-Hydroxynortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156-99-6, 47132-19-4, 115460-05-4, 115460-06-5 | |
| Record name | 10-Hydroxynortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-10-Hydroxynortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Hydroxynortriptyline, (Z)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Hydroxynortriptyline, (Z)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A43OTR1B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQQ770F8UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411I184MG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


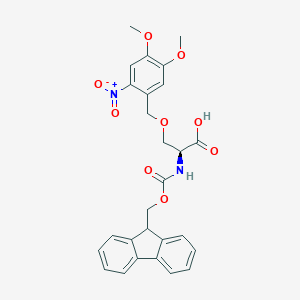
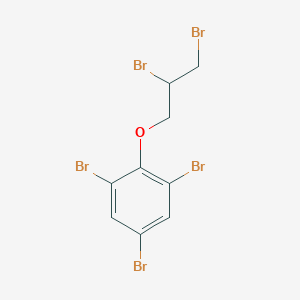

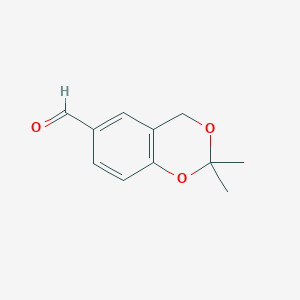
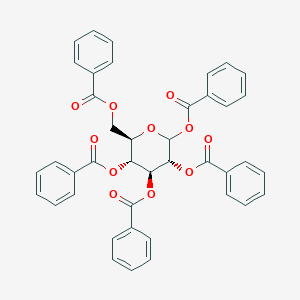
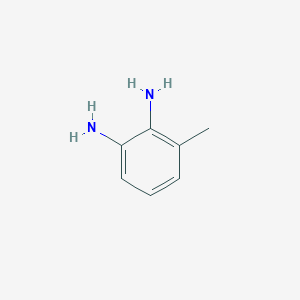

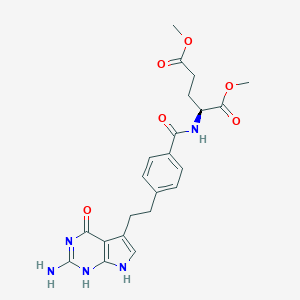
![N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B30708.png)
![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)
![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)
